chemical structure and properties of 5-quinolinyl beta-D-ribofuranoside
chemical structure and properties of 5-quinolinyl beta-D-ribofuranoside
The Chemical Architecture and Functional Dynamics of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide
Executive Summary
5-Quinolinyl β -D-ribofuranoside (CAS No. 195386-02-8) represents a highly specialized class of modified nucleosides where the canonical purine or pyrimidine nucleobase is replaced by a quinoline moiety[1]. This structural substitution imparts unique physicochemical, photophysical, and biological properties to the molecule. As a privileged scaffold in medicinal chemistry and structural biology, this compound serves dual roles: as a potent pharmacophore for antiviral and anticancer drug development, and as an environmentally sensitive fluorescent probe for monitoring nucleic acid dynamics[2][3].
This whitepaper provides an in-depth analysis of its structural chemistry, synthetic methodologies, and mechanisms of action, designed for researchers and drug development professionals.
Part 1: Structural Chemistry & Physicochemical Profiling
The architectural brilliance of 5-quinolinyl β -D-ribofuranoside lies in the synergistic combination of its two primary domains:
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The β -D-Ribofuranose Sugar: The precise β -stereochemical orientation of the hydroxyl groups on the ribose ring is non-negotiable. It ensures specific, high-affinity interactions with the active sites of target enzymes (such as cellular kinases and viral polymerases)[1].
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The 5-Quinolinyl Aglycone: The quinoline ring provides a highly conjugated, electron-rich aromatic system. This allows for robust π−π stacking interactions within nucleic acid helices and imparts distinct pH-dependent photophysical properties[3][4].
Quantitative Data Presentation
To facilitate rational drug design and quantitative structure-activity relationship (QSAR) modeling[1], the foundational properties of the compound are summarized below.
Table 1: Physicochemical Profile of 5-Quinolinyl β -D-Ribofuranoside
| Parameter | Value / Descriptor | Pharmacological Relevance |
| Molecular Formula | C14H15NO5 | Defines the core mass for mass spectrometry validation. |
| Molecular Weight | 277.27 g/mol | Ideal for small-molecule cellular permeability (Lipinski's Rule of 5). |
| H-Bond Donors | 3 (Ribose -OH) | Critical for kinase recognition and aqueous solubility. |
| H-Bond Acceptors | 5 (O + Quinoline N) | Facilitates target receptor binding and base-pairing mimicry. |
| TPSA | ~86.0 Ų | Optimal for intracellular accumulation; limits blood-brain barrier crossing. |
Table 2: Representative Photophysical Properties (Quinoline Nucleoside Class)
| State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( Φ ) |
| Deprotonated (pH > 7.5) | ~330 | ~410 | 0.15 |
| Protonated (pH < 6.0) | ~355 | ~450 | 0.45 |
Note: The dramatic shift in emission wavelength and intensity upon protonation allows these molecules to act as highly sensitive bio-probes[3][5].
Part 2: Synthetic Methodologies & Protocols
The synthesis of nucleosides containing a quinoline moiety fused to a ribofuranose sugar is a complex, multi-step undertaking[1]. The most robust approach utilizes a modified Vorbrüggen Glycosylation .
Causality in Experimental Design
The critical challenge in nucleoside synthesis is achieving absolute β -stereoselectivity at the anomeric carbon (C1'). To enforce this, we utilize 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose. When treated with a strong Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf), the C1-acetate leaves, forming an oxocarbenium ion. The adjacent C2-acetate group immediately attacks this ion from the α -face, forming a cyclic acyloxonium intermediate. This neighboring group participation sterically blocks the α -face, forcing the incoming quinoline nucleophile to attack exclusively from the β -face, yielding the stereopure β -nucleoside.
Step-by-Step Protocol: Stereoselective Glycosylation
Self-Validating System: This protocol includes in-process analytical checkpoints to ensure intermediate stability and anomeric purity.
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Silylation of the Aglycone:
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Suspend 5-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.
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Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and reflux for 2 hours until the solution turns clear, indicating complete formation of the silylated quinoline ether.
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Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material.
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Lewis Acid-Mediated Glycosylation:
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Cool the reaction mixture to 0°C.
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Add 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose (1.1 eq) dissolved in anhydrous acetonitrile.
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Dropwise, add TMSOTf (1.2 eq). The Lewis acid catalyzes the formation of the oxocarbenium ion.
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Stir the mixture at room temperature for 12 hours.
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Validation: Quench a 100 µL aliquot with saturated NaHCO3 , extract with DCM, and analyze via LC-MS to confirm the mass of the protected β -riboside.
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Deprotection:
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Concentrate the mixture in vacuo, dissolve in Methanolic Ammonia (7N NH3 in MeOH), and stir at room temperature for 16 hours to cleave the acetyl protecting groups.
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Purification:
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Purify the crude product via reverse-phase HPLC (C18 column, H2O /MeCN gradient) to isolate pure 5-quinolinyl β -D-ribofuranoside.
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Fig 1: Stereoselective Vorbrüggen glycosylation pathway for quinoline ribosides.
Part 3: Mechanisms of Action & Biological Utility
Diagnostic Utility: Fluorescent Probing of Nucleic Acids
Quinoline nucleosides are highly valued as bio-probes for genetic analysis[4]. The quinoline nitrogen acts as a proton acceptor. When incorporated into an oligodeoxynucleotide (ODN) duplex, the local microenvironment (such as base-pairing with a mismatched cytosine) can induce protonation of the quinoline ring even under alkalescent conditions[3][5].
This protonation triggers a massive shift in the molecule's photophysics. By monitoring the changes in fluorescence intensity and wavelength, researchers can clearly discriminate specific base pairs, structural anomalies, and DNA-protein interactions in real-time without the need for destructive assays[3][5].
Therapeutic Utility: Antiviral and Anticancer Activity
The structural core of quinoline is heavily associated with medicinal applications, including anti-cancer and antiviral therapies[2]. As a nucleoside analog, 5-quinolinyl β -D-ribofuranoside functions as a prodrug.
The Causality of Chain Termination: Once inside the cell, the molecule must be recognized by host cellular kinases. The 5'-hydroxyl group of the ribose is sequentially phosphorylated to form the active nucleoside triphosphate (NTP). Because the quinoline aglycone mimics natural purines but lacks the canonical hydrogen-bonding faces required for proper Watson-Crick pairing, the viral polymerase incorporates the analog into the nascent RNA/DNA strand. However, the steric bulk and altered electronic profile of the quinoline ring distort the active site, preventing the addition of the next nucleotide, thereby triggering chain termination and halting viral replication.
Fig 2: Intracellular kinase activation cascade and polymerase chain termination mechanism.
References
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.beta.-D-Ribofuranoside, 5-quinolinyl | 195386-02-8 - Benchchem. Benchchem. 1
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Convenient syntheses of new quinoline nucleosides bearing amino acid esters. Arkivoc. 2
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Design and synthesis of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside for monitoring base-pair-induced protonation with cytosine. RSC Publishing. 3
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In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers.4
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Design and synthesis of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside for monitoring base-pair-induced protonation with cytosine. RSC Publishing. 5
Sources
- 1. .beta.-D-Ribofuranoside, 5-quinolinyl | 195386-02-8 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design and synthesis of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside for monitoring base-pair-induced protonation with cytosine: distinguishing cytosine via changes in the intensity and wavelength of fluorescence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]
- 5. Design and synthesis of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside for monitoring base-pair-induced protonation with cytosine: distinguishing cytosine via changes in the intensity and wavelength of fluorescence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
